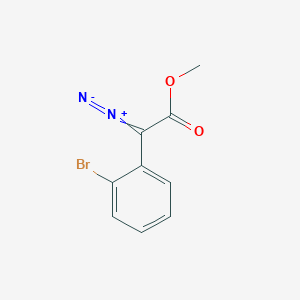
Methyl 2-(2-bromophenyl)-2-diazoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-bromophenyl)-2-diazoacetate: is a chemical compound characterized by its molecular structure, which includes a bromophenyl group attached to a diazoacetate moiety
Synthetic Routes and Reaction Conditions:
Diazo Transfer Reactions: One common method involves the diazo transfer reaction, where a suitable precursor, such as 2-(2-bromophenyl)acetic acid, is treated with diazo transfer reagents like tosyl azide in the presence of a base.
Methyl Esterification: The resulting diazo compound is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency and purity.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diazo group into an amine, leading to the formation of various amines.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Amines: Formed through reduction of the diazo group.
Substituted Bromophenyl Compounds: Resulting from nucleophilic substitution reactions.
作用機序
Target of Action
Methyl 2-(2-bromophenyl)-2-diazoacetate primarily targets the formation of carbon-carbon bonds in organic compounds . It is used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
These properties suggest that the compound can be readily absorbed and distributed in the body, potentially impacting its bioavailability .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad range of organic compounds, including benzoxepines . The compound’s action can also result in high regioselectivity in yields under transition-metal-free conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is commonly used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be influenced by the presence of different functional groups and reaction conditions .
科学的研究の応用
Chemistry: Methyl 2-(2-bromophenyl)-2-diazoacetate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Methyl 2-(2-bromophenyl)acetate: Similar structure but lacks the diazo group.
Methyl 2-(2-chlorophenyl)-2-diazoacetate: Similar diazo group but with a chlorophenyl instead of bromophenyl.
特性
IUPAC Name |
methyl 2-(2-bromophenyl)-2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-4-2-3-5-7(6)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLSLMMBUCKQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)
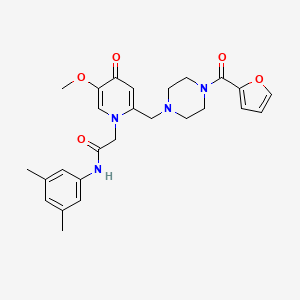
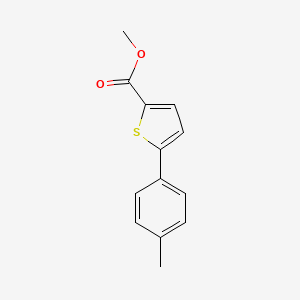

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)
![11-acetyl-4-(3-chloro-4-fluorophenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2982392.png)
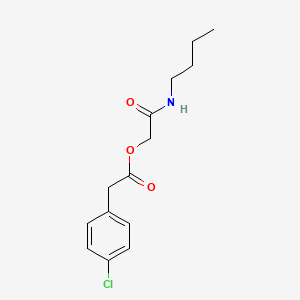
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)
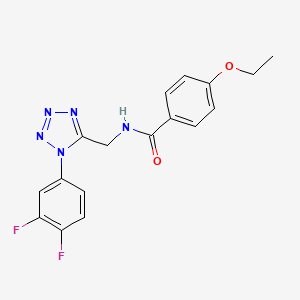
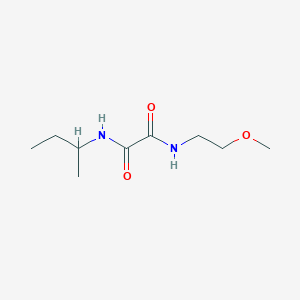
![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)
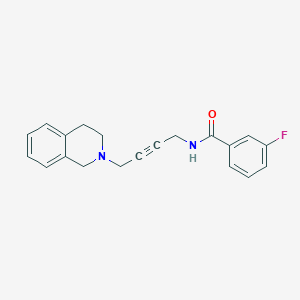
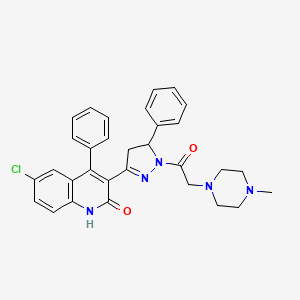
![(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile](/img/structure/B2982407.png)
